molecular formula C14H10N2O2 B117170 5-Benzoyl-2-benzimidazolinone CAS No. 21472-33-3

5-Benzoyl-2-benzimidazolinone

Cat. No.: B117170
CAS No.: 21472-33-3
M. Wt: 238.24 g/mol
InChI Key: HUBCTWDCEBWLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-2-benzimidazolinone is an organic compound that belongs to the benzimidazolinone family It is characterized by a benzimidazolinone core structure with a benzoyl group attached at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-benzimidazolinone typically involves the reaction of 1,2-diaminobenzene with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazolinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Benzoyl-2-benzimidazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazolinone derivatives, reduced benzimidazole compounds, and various substituted benzimidazolinones .

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.

Comparison with Similar Compounds

Uniqueness: 5-Benzoyl-2-benzimidazolinone is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other benzimidazolinones and contributes to its wide range of applications .

Properties

IUPAC Name

5-benzoyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCTWDCEBWLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175756
Record name 5-Benzoyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-33-3
Record name 5-Benzoyl-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZOYL-2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.